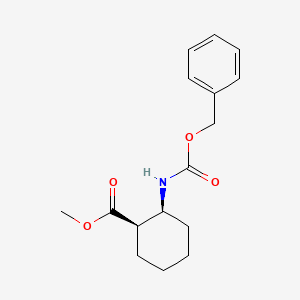

(1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester

Vue d'ensemble

Description

(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a cyclohexane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid methyl ester, making it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester typically involves several steps:

Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.

Formation of the Amino Group:

Protection of the Amino Group: The amino group is then protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

Enzymatic Catalysis: Enzymes can be used to catalyze specific steps in the synthesis, improving yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Applications De Recherche Scientifique

Research indicates that (1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties comparable to established anti-inflammatory drugs like Piroxicam and Meloxicam. These findings are based on pharmacological tests that demonstrate its efficacy in reducing inflammation in animal models .

- Analgesic Properties : The compound has shown potential as an analgesic agent in preclinical studies, indicating its utility in pain management .

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Pain Management : Due to its analgesic properties, it could be developed into a new class of pain relief medications.

- Anti-inflammatory Treatments : Its ability to mitigate inflammation positions it as a candidate for treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Study on Anti-inflammatory Activity :

- Analgesic Efficacy Research :

Mécanisme D'action

The mechanism of action of (1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways Involved: The compound can affect pathways related to neurotransmission, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-Aminocyclohexanecarboxylic Acid: This compound lacks the benzyloxycarbonyl group and has different reactivity and applications.

(1R,2S)-2-Hydroxycyclohexanecarboxylic Acid Methyl Ester: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties.

Uniqueness

(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester (CAS No. 202867-96-7) is a compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- Synonyms : (1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid; Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S) .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer research. Its structural analogs have shown significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 25 ± 3 |

| This compound | A549 (lung cancer) | 30 ± 4 |

| UK-1 (analog) | MCF-7 | 31 ± 5 |

| UK-1 + CuCl₂ | MCF-7 | 4.6 ± 0.6 |

These results indicate that the compound exhibits moderate cytotoxic activity, comparable to known anticancer agents like UK-1. The presence of metal ions like Cu²⁺ appears to enhance the cytotoxic effects of certain analogs, indicating a potential mechanism involving metal ion coordination .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural similarities with other active compounds:

- Metal Ion Coordination : Similar to other benzoxazole derivatives, it is hypothesized that this compound may interact with transition metals such as Cu²⁺ or Mg²⁺, facilitating DNA binding and subsequent cytotoxicity .

- Cell Cycle Disruption : Preliminary studies suggest that the compound may induce cell cycle arrest in the G1 phase, leading to apoptosis in sensitive cell lines.

Study on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with concentrations above the IC50 value.

Study on A549 Cells

In another study focusing on A549 lung cancer cells, the compound showed significant inhibition of cell proliferation after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects.

Propriétés

IUPAC Name |

methyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUXMWISGBQGF-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.